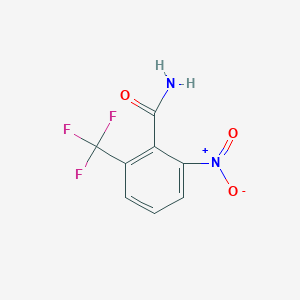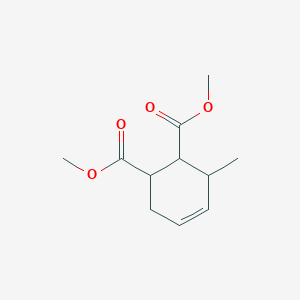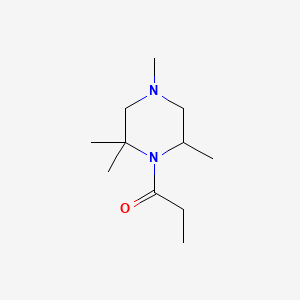
Piperazine, 1-propionyl-2,2,4,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-propionyl-2,2,4,6-tetramethyl-: is a chemical compound with the molecular formula C11H22N2O. It is a derivative of piperazine, characterized by the presence of a propionyl group and four methyl groups attached to the piperazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-propionyl-2,2,4,6-tetramethyl- typically involves the reaction of piperazine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Piperazine+Propionyl Chloride→Piperazine, 1-propionyl-2,2,4,6-tetramethyl-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine, 1-propionyl-2,2,4,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperazine, 1-propionyl-2,2,4,6-tetramethyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs for the treatment of various diseases. Its unique chemical structure allows it to interact with specific molecular targets, making it a valuable candidate for drug discovery.
Industry: In the industrial sector, Piperazine, 1-propionyl-2,2,4,6-tetramethyl- is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and other industrial products .
Wirkmechanismus
The mechanism of action of Piperazine, 1-propionyl-2,2,4,6-tetramethyl- involves its interaction with specific molecular targets in biological systems. The compound can act as an agonist or antagonist at various receptors, modulating their activity and leading to specific physiological effects. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Piperazine: A parent compound with a simpler structure.
1-Propionylpiperazine: A derivative with a propionyl group but without the additional methyl groups.
2,2,4,6-Tetramethylpiperazine: A derivative with four methyl groups but without the propionyl group.
Uniqueness: Piperazine, 1-propionyl-2,2,4,6-tetramethyl- is unique due to the presence of both the propionyl group and the four methyl groups. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
4177-42-8 |
|---|---|
Molekularformel |
C11H22N2O |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
1-(2,2,4,6-tetramethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-6-10(14)13-9(2)7-12(5)8-11(13,3)4/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
UBGGREWUFINDKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C(CN(CC1(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)

![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
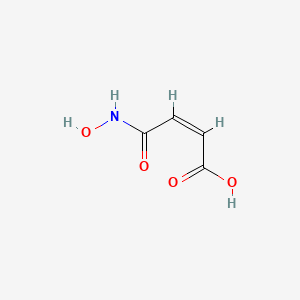
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
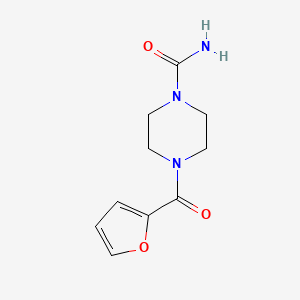
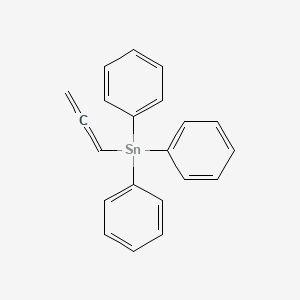
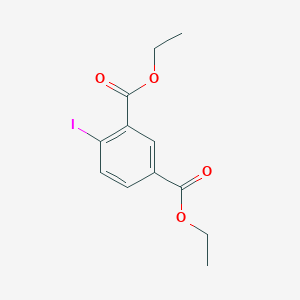
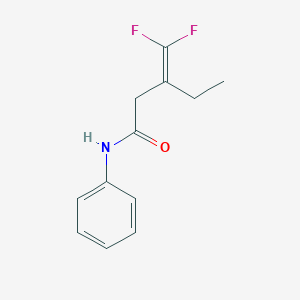
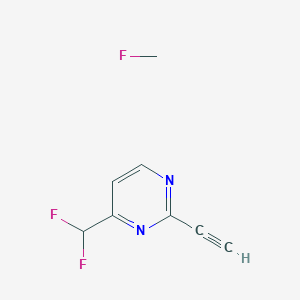
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
